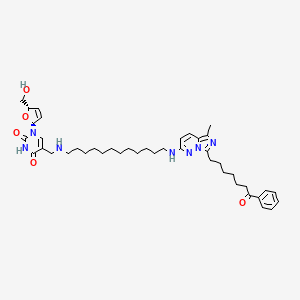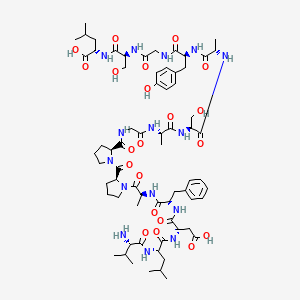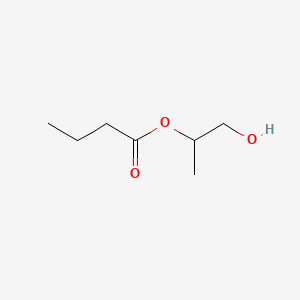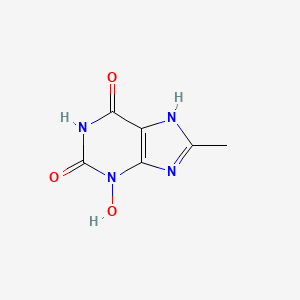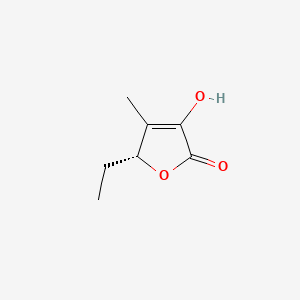
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, (+)-, also known as Ethyl Fenugreek Lactone, is a naturally occurring compound found in various plants. It is a furanone derivative with a distinct aroma, often associated with fenugreek. This compound is widely used in the flavor and fragrance industry due to its sweet, caramel-like scent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, (+)-, typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of 4-hydroxy-2-butanone and ethyl acetoacetate as starting materials, which undergo cyclization in the presence of an acid catalyst to form the furanone ring.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of plant materials rich in the precursor compounds. The fermentation process is optimized to enhance the yield of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, (+)-, which is then extracted and purified using standard techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, (+)-, can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group, to form various esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic catalysts are typically employed to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Esters, ethers.
Scientific Research Applications
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, (+)-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of furanone chemistry and synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Widely used in the flavor and fragrance industry to impart sweet, caramel-like aromas to various products.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, (+)-, involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and signaling pathways related to its biological activities. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
3-Hydroxy-4,5-dimethylfuran-2(5H)-one: Another furanone derivative with similar aromatic properties.
5-Methyl-3-hydroxy-4-ethyl-2(5H)-furanone: A structural isomer with comparable chemical behavior.
Uniqueness: 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, (+)-, is unique due to its specific combination of functional groups and its distinct sweet, caramel-like aroma. This makes it particularly valuable in the flavor and fragrance industry, where it is used to create complex and appealing scents.
Properties
CAS No. |
144831-60-7 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(2R)-2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3/t5-/m1/s1 |
InChI Key |
IUFQZPBIRYFPFD-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@@H]1C(=C(C(=O)O1)O)C |
Canonical SMILES |
CCC1C(=C(C(=O)O1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


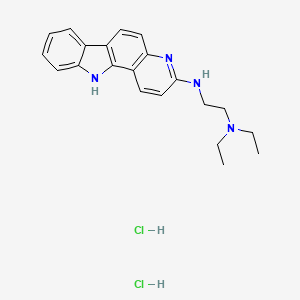
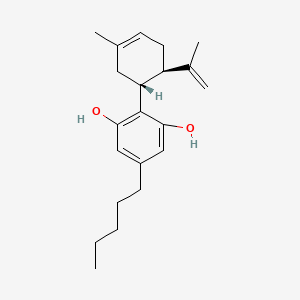
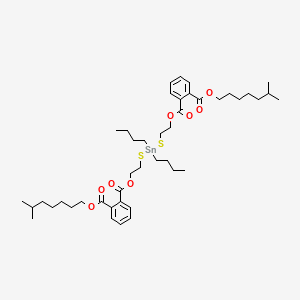
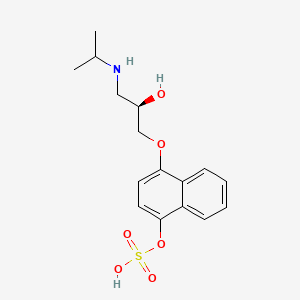
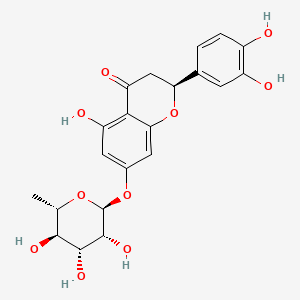
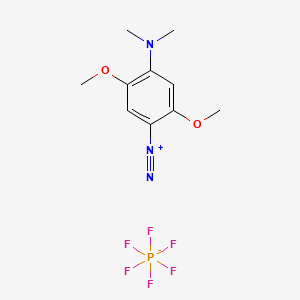
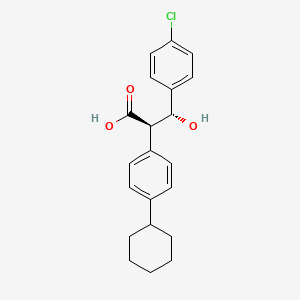
![[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate](/img/structure/B12775801.png)
